molecular formula C11H11FO3 B2628691 (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 2227814-67-5

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2628691
CAS No.: 2227814-67-5
M. Wt: 210.204
InChI Key: WFAIIFVWMUYPFP-JGVFFNPUSA-N
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Description

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a fluorine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Fluoro-3-methoxyphenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a rhodium or copper catalyst, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

    (1R,2R)-2-(4-Fluoro-3-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these functional groups with the cyclopropane ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,2R)-2-(4-fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-10-4-6(2-3-9(10)12)7-5-8(7)11(13)14/h2-4,7-8H,5H2,1H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAIIFVWMUYPFP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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